L-Psicose - 16354-64-6

L-Psicose

Catalog Number: EVT-342231
CAS Number: 16354-64-6
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • From L-sorbose: L-psicose can be produced from L-sorbose using enzymatic reactions involving D-tagatose 3-epimerase.
  • From allitol: Microbial conversion using strains like Gluconobacter frateurii IFO 3254 can produce L-psicose from allitol.
  • From L-altrose: L-psicose can be produced from L-altrose through enzymatic reactions.
  • From L-rhamnose: A multi-step enzymatic process can convert L-rhamnose to L-psicose. This involves the production of 6-deoxy-L-psicose from L-rhamnose using L-rhamnose isomerase and D-tagatose 3-epimerase, followed by isomerization to L-altrose and L-allose using L-arabinose isomerase and L-ribose isomerase, respectively.
  • From D-fructose: Combining D-tagatose 3-epimerase with other enzymes in a multi-step process can yield L-psicose from D-fructose.

D-Psicose

  • Compound Description: D-Psicose, also known as D-allulose, is a C-3 epimer of D-fructose []. It is a rare sugar with potential applications as a low-calorie sweetener and for its various biological activities, such as blood sugar level suppressing and anti-obesity effects [, ].
  • Relevance: D-Psicose is a stereoisomer of L-Psicose, meaning they share the same chemical formula and connectivity of atoms but differ in the three-dimensional arrangement of atoms. Studies have shown that D-psicose can be used to produce allitol [], which can then be used to produce L-psicose [].

L-Sorbose

  • Relevance: L-Sorbose is structurally similar to L-Psicose, differing only in the configuration of the hydroxyl group at the C-5 position. Both L-sorbose and L-psicose can be synthesized using microbial fermentation strategies utilizing DHAP-dependent aldolases [, ].

D-Tagatose

  • Relevance: D-Tagatose is a C-4 epimer of L-Psicose. Enzymes like D-tagatose 3-epimerase can convert D-fructose to D-psicose, and L-fructose to L-psicose, demonstrating the interconnected nature of these sugars in biochemical pathways []. Furthermore, L-ribose isomerase from Cellulomonas parahominis (CpLRbI) can catalyze the interconversion of D-talose and D-tagatose [].

L-Tagatose

  • Relevance: L-Tagatose can be produced from L-psicose through microbial reduction followed by oxidation using the bacterium Enterobacter aerogenes 230S [].

L-Allose

  • Relevance: L-Allose can be produced from L-psicose using L-ribose isomerase [, ]. Both L-psicose and L-allose can be produced from L-rhamnose using a series of enzymatic reactions, including L-rhamnose isomerase and D-tagatose 3-epimerase [].

D-Talose

  • Relevance: L-ribose isomerase (CpLRbI) can convert D-talose to D-tagatose [, ], highlighting its ability to recognize and act upon structurally similar sugars, including L-psicose.

L-Fructose

  • Relevance: L-Fructose can be enzymatically produced from L-psicose using D-tagatose 3-epimerase [, ].

L-Ribulose

  • Relevance: L-Arabinose isomerase from Mycobacterium smegmatis SMDU can catalyze the isomerization of L-ribulose to L-arabinose [], showcasing its ability to act on sugars with structural similarities to L-psicose.

6-Deoxy-L-Psicose

  • Relevance: 6-Deoxy-L-Psicose can be synthesized from L-rhamnose through a multi-step enzymatic process involving L-rhamnose isomerase, D-tagatose 3-epimerase, and L-arabinose isomerase [, ].

Allitol

  • Relevance: Allitol is a key intermediate in the production of L-psicose. It can be produced from D-psicose via enzymatic reduction [], and subsequently converted to L-psicose through microbial or enzymatic reactions [].

1-Deoxy-L-Psicose

  • Relevance: 1-Deoxy-L-Psicose can be synthesized from L-rhamnose via a multi-step enzymatic pathway involving 6-deoxy-L-mannitol and 1-deoxy-L-fructose as intermediates [].
Synthesis Analysis

Methods

The synthesis of L-psicose can be achieved through several enzymatic and chemical methods. One notable approach involves the use of specific enzymes that catalyze the conversion of precursor sugars into L-psicose. For instance, the enzymatic synthesis pathway includes:

  1. Isomerization: The conversion of D-rhamnose to D-rhamnulose using L-rhamnose isomerase.
  2. Epimerization: The transformation of D-rhamnulose into L-psicose via D-tagatose 3-epimerase.

These steps can be coupled with selective phosphorylation reactions to enhance yield and purity, with methods yielding up to 81% efficiency in producing L-psicose from L-rhamnose .

Technical Details

The enzymatic synthesis typically involves maintaining specific pH levels (around 7) and temperature conditions (often around 37°C) during the reaction. High-performance liquid chromatography (HPLC) is frequently employed to monitor the reaction progress and determine product purity .

Molecular Structure Analysis

Data

The compound exhibits a specific rotation of +32° (c = 1 in water), indicating its optical activity, which is characteristic of sugars. The molecular weight of L-psicose is approximately 180.16 g/mol.

Chemical Reactions Analysis

L-Psicose participates in various chemical reactions typical of monosaccharides, including:

  1. Reduction: It can be reduced to form sugar alcohols.
  2. Oxidation: Under certain conditions, it may undergo oxidation to form acids.
  3. Condensation: It can react with alcohols or amines to form glycosides.

These reactions are facilitated by various catalysts and conditions tailored to achieve desired products.

Mechanism of Action

L-Psicose exhibits a unique mechanism of action in metabolic processes:

  1. Absorption: It is absorbed in the intestines but does not significantly raise blood glucose levels due to its unique structure.
  2. Metabolism: Unlike glucose, L-psicose is metabolized differently; it may bypass conventional pathways that lead to rapid increases in blood sugar.
  3. Health Effects: Research indicates that L-psicose may promote fat oxidation and improve insulin sensitivity, making it a potential candidate for managing diabetes and obesity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.
  • Taste: Sweetness comparable to sucrose but with fewer calories.

Chemical Properties

  • Melting Point: Approximately 100°C.
  • Boiling Point: Not well-defined due to decomposition before boiling.
  • pH Stability: Stable within a pH range of 4 to 7.

These properties make L-psicose an attractive alternative sweetener in food applications.

Applications

L-Psicose has several scientific uses:

  1. Food Industry: Utilized as a low-calorie sweetener in various food products due to its sweetness without significant caloric contribution.
  2. Pharmaceuticals: Investigated for its potential benefits in metabolic health, particularly concerning diabetes management.
  3. Research: Studied for its role in metabolic pathways and potential applications in functional foods aimed at improving health outcomes.

Properties

CAS Number

16354-64-6

Product Name

L-Psicose

IUPAC Name

(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1

InChI Key

BJHIKXHVCXFQLS-ZXEDONINSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Synonyms

L-Ribo-2-hexulose

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O

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